molecular formula C22H28O2S2 B1670322 CPI-613 CAS No. 95809-78-2

CPI-613

Cat. No.: B1670322
CAS No.: 95809-78-2
M. Wt: 388.6 g/mol
InChI Key: ZYRLHJIMTROTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Devimistat, also known by its development code CPI-613, is an experimental anti-mitochondrial drug developed by Cornerstone Pharmaceuticals. It is a lipoic acid derivative that targets enzymes involved in cancer cell energy metabolism. Devimistat is currently being studied for the treatment of various cancers, including metastatic pancreatic cancer and relapsed or refractory acute myeloid leukemia .

Mechanism of Action

Target of Action

The primary targets of 6,8-Bis(benzylthio)octanoic acid, also known as CPI-613, are the mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) . These enzymes play a crucial role in the citric acid cycle, a key metabolic pathway that provides energy to cells.

Mode of Action

6,8-Bis(benzylthio)octanoic acid acts as a mitochondrial disrupter . It interacts with its targets, PDH and KGDH, by blocking their activity. This disruption prevents the normal functioning of the citric acid cycle, leading to changes in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Devimistat is synthesized through a multi-step process involving the reaction of octanoic acid with benzyl mercaptan. The key steps include:

Industrial Production Methods: The industrial production of devimistat follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Devimistat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Devimistat has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: Devimistat is unique in its ability to selectively target cancer cell metabolism without affecting normal cells. This selectivity is due to its specific inhibition of pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for cancer cell survival. Unlike other similar compounds, devimistat has shown promising results in clinical trials, making it a potential breakthrough in cancer therapy .

Properties

IUPAC Name

6,8-bis(benzylsulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLHJIMTROTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914807
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95809-78-2
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95809-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CPI 613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095809782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Devimistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12109
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Bis(benzylthio)octanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEVIMISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E76113IR49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPI-613
Reactant of Route 2
CPI-613
Reactant of Route 3
Reactant of Route 3
CPI-613
Reactant of Route 4
CPI-613
Reactant of Route 5
Reactant of Route 5
CPI-613
Reactant of Route 6
CPI-613

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.